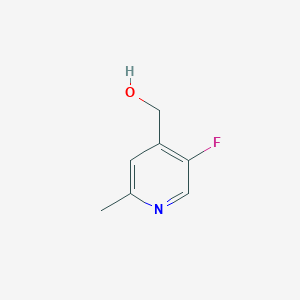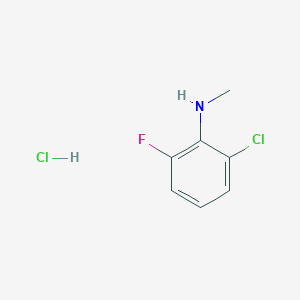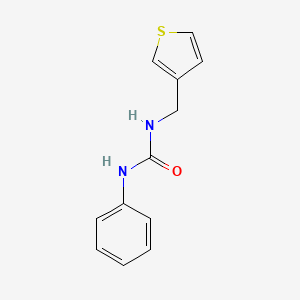
1-苯基-3-(噻吩-3-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 232.3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be determined using various analytical techniques. The molecular weight of this compound is 232.3.科学研究应用
在药物化学中的作用
噻吩类类似物,例如 1-苯基-3-(噻吩-3-基甲基)脲,已引起越来越多的科学家的兴趣,成为潜在的生物活性化合物 . 它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 .
抗炎特性
噻吩衍生物,包括 1-苯基-3-(噻吩-3-基甲基)脲,已显示出抗炎特性 . 这使得它们成为开发新型抗炎药物的潜在候选药物 .
抗菌活性
噻吩衍生物也已证明具有抗菌活性 . 这表明 1-苯基-3-(噻吩-3-基甲基)脲可用于开发新型抗菌剂 .
抗高血压活性
噻吩衍生物已显示出抗高血压活性 . 因此,1-苯基-3-(噻吩-3-基甲基)脲可能用于治疗高血压 .
抗肿瘤活性
噻吩衍生物已证明具有抗肿瘤活性 . 这表明 1-苯基-3-(噻吩-3-基甲基)脲可用于开发新型抗肿瘤药物 .
缓蚀剂
噻吩衍生物在工业化学中用作缓蚀剂 . 这表明 1-苯基-3-(噻吩-3-基甲基)脲可用于防止金属腐蚀 .
有机半导体
噻吩介导的分子在有机半导体的进步中发挥着重要作用 . 这表明 1-苯基-3-(噻吩-3-基甲基)脲可用于开发新型有机半导体 .
有机发光二极管 (OLED)
噻吩衍生物用于制造有机发光二极管 (OLED) . 这表明 1-苯基-3-(噻吩-3-基甲基)脲可用于开发新型 OLED .
未来方向
The future directions for research on 1-Phenyl-3-(thiophen-3-ylmethyl)urea could include further investigation into its synthesis, properties, and potential applications. Given the interest in thiophene-based compounds for their biological activity , this compound could be a promising area for future research.
作用机制
Target of Action
Thiophene derivatives, which include 1-phenyl-3-(thiophen-3-ylmethyl)urea, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of 1-phenyl-3-(thiophen-3-ylmethyl)urea could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
1-Phenyl-3-(thiophen-3-ylmethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Phenyl-3-(thiophen-3-ylmethyl)urea exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-(thiophen-3-ylmethyl)urea remains stable under specific conditions, but its degradation products can also have biological activity, leading to prolonged effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
1-Phenyl-3-(thiophen-3-ylmethyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, 1-Phenyl-3-(thiophen-3-ylmethyl)urea is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity. The transport and distribution mechanisms are crucial for understanding the compound’s effects on different tissues and organs .
Subcellular Localization
The subcellular localization of 1-Phenyl-3-(thiophen-3-ylmethyl)urea plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and determine its overall biological effects .
属性
IUPAC Name |
1-phenyl-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMHBMYUCVEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

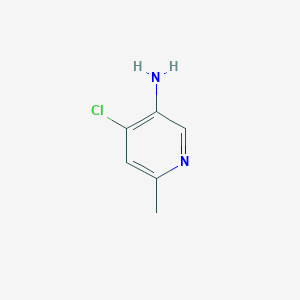
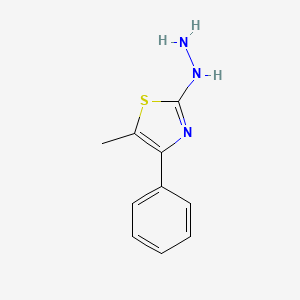
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)

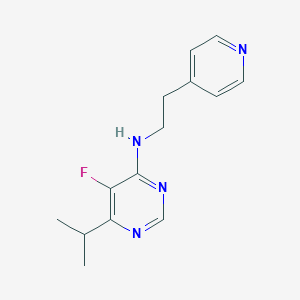

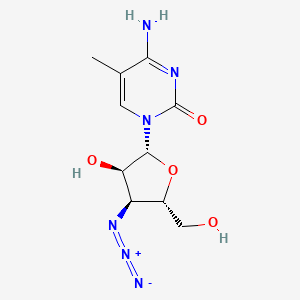

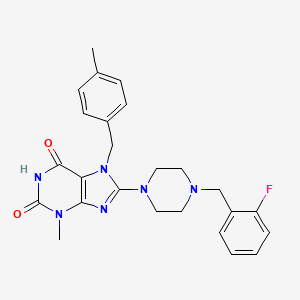
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)
